molecular formula C12H18N2O2S B1349610 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine CAS No. 524711-31-7

1-[(3,4-Dimethylphenyl)sulfonyl]piperazine

Cat. No. B1349610
M. Wt: 254.35 g/mol
InChI Key: KVWMTCHRBNHJNG-UHFFFAOYSA-N
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Description

“1-[(3,4-Dimethylphenyl)sulfonyl]piperazine” is a chemical compound with the CAS Number: 524711-31-7 and a molecular weight of 254.3512. It is used in proteomics research2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-[(3,4-Dimethylphenyl)sulfonyl]piperazine”.



Molecular Structure Analysis

The linear formula of “1-[(3,4-Dimethylphenyl)sulfonyl]piperazine” is C12 H18 N2 O2 S1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “1-[(3,4-Dimethylphenyl)sulfonyl]piperazine”.



Physical And Chemical Properties Analysis

The molecular weight of “1-[(3,4-Dimethylphenyl)sulfonyl]piperazine” is 254.35 g/mol14. The molecular formula is C12H18N2O2S4. The compound has a XLogP3-AA value of 2.1, indicating its lipophilicity4. It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count4. The compound has a rotatable bond count of 14. The topological polar surface area is 15.3 Ų4.


Scientific Research Applications

Antimicrobial, Antifungal, and Anthelmintic Applications

Research indicates that certain derivatives of 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine possess significant biological activities, including antibacterial, antifungal, and anthelmintic effects. A study highlighted the synthesis and biological screening of sulfonamides and alkylated piperazine derivatives, demonstrating their potential in fighting bacterial, fungal infections, and parasitic worms. Moreover, these compounds showed promise in latent fingerprint analysis, suggesting applications in forensic science (Khan et al., 2019).

Anticancer Properties

Derivatives of 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine have been evaluated for their anticancer activity, with certain compounds showing effectiveness against a broad range of cancer cell lines. This includes efficacy in vitro against lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma cell lines, demonstrating the compound's potential as a versatile anticancer agent (Turov, 2020).

Development of Adenosine A2B Receptor Antagonists

In the realm of pharmacological research, novel series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been developed, characterized as adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity, marking their significance in medical research and potential therapeutic applications (Borrmann et al., 2009).

Potential Antidepressant Applications

Research into 1-[2-(2,4-Dimethylphenyl-sulfanyl)-phenyl]-piperazine (Lu AA21004) has unveiled its multifaceted role as a receptor antagonist and agonist across various serotonin receptors, alongside serotonin transporter inhibition. These properties underscore its potential as a novel multimodal compound for treating major depressive disorder, offering a new avenue for antidepressant therapy (Mørk et al., 2012).

Synthesis and Evaluation for Anti-Cancer and Antimicrobial Activities

Further studies have focused on the synthesis and evaluation of derivatives for their antiproliferative activity against human cancer cell lines and their antimicrobial effects. These endeavors aim at identifying compounds with potential chemotherapeutic and antimicrobial properties, contributing to the development of new treatments for cancer and infectious diseases (Kumar et al., 2007).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer1.


Future Directions

There are several future directions for the research of “1-[(3,4-Dimethylphenyl)sulfonyl]piperazine”. These include further investigation of its potential use as an anti-cancer agent and exploration of its potential applications in drug delivery systems3.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and product datasheets.


properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-10-3-4-12(9-11(10)2)17(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWMTCHRBNHJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368378
Record name 1-[(3,4-dimethylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dimethylphenyl)sulfonyl]piperazine

CAS RN

524711-31-7
Record name 1-[(3,4-dimethylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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